4-[2-(4-Chlorophenyl)pyrrolidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-6-amine
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Overview
Description
4-[2-(4-Chlorophenyl)pyrrolidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-6-amine is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. The compound is a pyrazolo[3,4-d]pyrimidine derivative and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 4-[2-(4-Chlorophenyl)pyrrolidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-6-amine is not fully understood. However, it has been suggested that the compound may inhibit the activity of certain enzymes involved in tumor growth and inflammation.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. The compound has been found to inhibit cell growth and induce apoptosis in cancer cells. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-[2-(4-Chlorophenyl)pyrrolidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-6-amine in lab experiments is its potential use as a therapeutic agent for cancer and inflammatory diseases. However, one of the limitations is the lack of understanding of its exact mechanism of action and potential side effects.
Future Directions
There are several future directions for the research on 4-[2-(4-Chlorophenyl)pyrrolidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-6-amine. One direction is to further investigate its potential use as a therapeutic agent for cancer and inflammatory diseases. Another direction is to study its potential side effects and toxicity. Additionally, further research could be done to understand its exact mechanism of action and to develop more potent derivatives of the compound.
Synthesis Methods
The synthesis of 4-[2-(4-Chlorophenyl)pyrrolidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-6-amine has been reported in the literature. The synthesis involves the reaction of 4-chlorophenylhydrazine with 1-methyl-1H-pyrazol-4-carboxaldehyde in the presence of ethanol and sodium hydroxide. The resulting product is then reacted with 1-methylpyrrolidin-2-one in the presence of acetic acid and sodium acetate to yield the final product.
Scientific Research Applications
4-[2-(4-Chlorophenyl)pyrrolidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-6-amine has been the subject of scientific research due to its potential applications in the field of medicine. The compound has been found to exhibit antitumor activity and has been studied for its potential use in the treatment of cancer. It has also been found to exhibit anti-inflammatory activity and has been studied for its potential use in the treatment of inflammatory diseases.
Properties
IUPAC Name |
4-[2-(4-chlorophenyl)pyrrolidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6/c1-22-14-12(9-19-22)15(21-16(18)20-14)23-8-2-3-13(23)10-4-6-11(17)7-5-10/h4-7,9,13H,2-3,8H2,1H3,(H2,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFATDUIAFRLQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)N)N3CCCC3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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